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Compound of Interest

Compound Name: RGB-286147

Cat. No.: B1679313 Get Quote

For research use only.

Introduction
RGB-286147 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases

(CDKs) and CDK-related kinases (CRKs). It exhibits broad-spectrum anti-tumor activity by

inducing cell cycle arrest and apoptosis. These application notes provide detailed protocols for

in vitro experiments to characterize the effects of RGB-286147 on cancer cell lines, particularly

HCT116 human colon carcinoma cells, as a representative model.

Mechanism of Action
RGB-286147 functions as a proteome-wide inhibitor of a range of CDKs and CRKs, which are

crucial regulators of cell cycle progression and transcription. By inhibiting these kinases, RGB-
286147 disrupts the cell cycle, leading to a G1 phase arrest, and ultimately triggers

programmed cell death (apoptosis). This induction of apoptosis is evidenced by the proteolytic

cleavage of Poly (ADP-ribose) polymerase (PARP).
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Kinase Target IC50 (nM)

CDK1/CycB 48

CDK2/CycE 15

CDK3/E 9

CDK4/D1 839

CDK5/p35 10

CDK6/D3 282

CDK7/H/MAT1 71

CDK9 9

GSK3β 754

Cellular Activity of RGB-286147 in HCT116 Cells
Assay Metric Value (nM) Exposure Time

Cell Viability IC50 57 24 hours

Colony Formation

Inhibition
IC50 57 -

Growth Inhibition

(proliferating cells)
GI50 <10 48 hours

Growth Inhibition

(non-cycling cells)
IC50 40 -
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Caption: Signaling pathway of RGB-286147 leading to cell cycle arrest and apoptosis.

Experimental Protocols
Cell Culture

Cell Line: HCT116 (human colorectal carcinoma)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1679313?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS)

and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Subculturing: Passage cells when they reach 70-90% confluency. Wash with PBS, detach

with Trypsin-EDTA, neutralize with growth medium, and re-seed at a ratio of 1:2 to 1:4.

In Vitro Kinase Assay
This protocol is a general guideline for determining the IC50 of RGB-286147 against a specific

CDK.

Materials:

Recombinant CDK/Cyclin enzyme

Kinase assay buffer

Peptide substrate for the specific CDK

ATP

RGB-286147

ADP-Glo™ Kinase Assay Kit (or similar)

96-well plates

Procedure:

Prepare a serial dilution of RGB-286147 in kinase assay buffer.

Add diluted RGB-286147 or vehicle (DMSO) to the wells of a 96-well plate.

Add the diluted CDK/Cyclin enzyme to each well and pre-incubate for 10-15 minutes at

room temperature.
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Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP

concentration should be near the Km value for the enzyme.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the

reaction stays in the linear range.

Stop the reaction and detect the generated ADP using a detection reagent like ADP-Glo™.

Measure the luminescent signal, which is proportional to the kinase activity.

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log

concentration of RGB-286147.

Cell Viability Assay (MTT Assay)
Materials:

HCT116 cells

Complete growth medium

RGB-286147

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates

Procedure:

Seed HCT116 cells in 96-well plates at a density of 1x10^5 cells/well and allow them to

attach overnight.

Treat the cells with various concentrations of RGB-286147 for 24 to 72 hours. Include a

vehicle control (DMSO).

After the incubation period, add MTT solution to each well and incubate for 4 hours at

37°C.
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Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at 595 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

HCT116 cells

RGB-286147

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide

(PI), and Binding Buffer)

Flow cytometer

Procedure:

Seed HCT116 cells and treat with RGB-286147 for 24-48 hours.

Harvest both adherent and floating cells.

Wash the cells with cold PBS.

Resuspend the cells in 1X Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry.

Viable cells: Annexin V-negative, PI-negative
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Early apoptotic cells: Annexin V-positive, PI-negative

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot for PARP Cleavage
This method detects the cleavage of PARP, a hallmark of apoptosis.

Materials:

HCT116 cells

RGB-286147

Lysis buffer

Protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-PARP, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Treat HCT116 cells with RGB-286147 for 48 hours.

Lyse the cells and determine the protein concentration.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with the primary anti-PARP antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1679313?utm_src=pdf-body
https://www.benchchem.com/product/b1679313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detect the protein bands using a chemiluminescent substrate. Full-length PARP will

appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

Probe for a loading control like β-actin to ensure equal protein loading.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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